GNF-6231

Vue d'ensemble

Description

GNF-6231 est un médicament à petite molécule développé par Novartis AG. Il s'agit d'un inhibiteur puissant, sélectif et biodisponible par voie orale de l'enzyme porcupine (protéine-sérine O-palmitoléoyltransférase), qui est impliquée dans la voie de signalisation Wnt. Ce composé a montré un potentiel significatif dans le traitement de diverses néoplasmes et maladies fibrotiques en inhibant la sécrétion des ligands Wnt .

Méthodes De Préparation

La synthèse de GNF-6231 implique plusieurs étapes, y compris la formation de dérivés de la pyridinyl acétamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyridine : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle pyridine.

Formation de l'acétamide : Le dérivé de pyridine est ensuite mis à réagir avec l'anhydride acétique pour former le groupe acétamide.

Assemblage final : La dernière étape consiste à coupler le pyridinyl acétamide avec d'autres composants nécessaires pour former this compound.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour une production à grande échelle, assurant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

GNF-6231 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des halogènes ou des nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt et son rôle dans divers processus biologiques.

Biologie : Étudié pour ses effets sur la prolifération, la différenciation et l'apoptose cellulaires.

Médecine : Exploré pour son potentiel dans le traitement des néoplasmes et des maladies fibrotiques en inhibant la voie de signalisation Wnt. .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme porcupine, qui est essentielle à la sécrétion des ligands Wnt. En bloquant la sécrétion de ces ligands, this compound empêche l'activation de la voie de signalisation Wnt. Cette voie est impliquée dans divers processus physiologiques, notamment la prolifération, la différenciation et la migration cellulaires. L'inhibition de cette voie peut entraîner la régression des tissus fibrotiques et des tumeurs .

Applications De Recherche Scientifique

Fibrosis Treatment

Mechanism of Action:

GNF-6231 inhibits the secretion of Wnt ligands by targeting Porcupine, thereby blocking Wnt signaling. This inhibition is particularly relevant in conditions characterized by excessive fibrosis.

Case Study: Systemic Sclerosis

- In a study involving murine models of systemic sclerosis (SSc), this compound demonstrated significant antifibrotic effects. The compound reduced skin fibrosis in multiple models, including bleomycin-induced fibrosis and chronic graft-versus-host disease (cGvHD) models.

- Results:

Cardiac Repair Post-Infarction

Mechanism of Action:

Following myocardial infarction (MI), this compound's ability to inhibit Wnt signaling has been shown to improve cardiac function and remodeling.

Case Study: Myocardial Infarction in Mice

- In C57BL/6 mice treated with this compound post-MI, there was a notable reduction in cardiac dysfunction and fibrosis.

- Results:

Cancer Therapeutics

Mechanism of Action:

The Wnt/β-catenin pathway is often dysregulated in various cancers. By inhibiting this pathway, this compound may provide therapeutic benefits in cancer management.

Case Study: Colorectal Cancer

- Research indicates that this compound can suppress tumor growth by inhibiting Wnt signaling pathways that promote cancer cell proliferation and survival.

- Results:

Bone Health

Mechanism of Action:

this compound's inhibition of Wnt signaling has implications for bone density regulation.

Case Study: Bone Morphology Analysis

- In studies involving Sost knockout mice, treatment with this compound resulted in decreased bone mineral content and density.

- Results:

Summary Table of Applications

Mécanisme D'action

GNF-6231 exerts its effects by inhibiting the enzyme porcupine, which is essential for the secretion of Wnt ligands. By blocking the secretion of these ligands, this compound prevents the activation of the Wnt signaling pathway. This pathway is involved in various physiological processes, including cell proliferation, differentiation, and migration. Inhibition of this pathway can lead to the regression of fibrotic tissues and tumors .

Comparaison Avec Des Composés Similaires

GNF-6231 est unique en raison de sa forte puissance et de sa sélectivité en tant qu'inhibiteur de la porcupine. Les composés similaires comprennent :

LGK974 : Un autre inhibiteur de la porcupine avec des mécanismes d'action similaires mais une structure chimique différente.

WNT974 : Un composé qui cible également la voie de signalisation Wnt, mais qui peut avoir des propriétés pharmacocinétiques différentes.

C59 : Un autre inhibiteur de la porcupine utilisé dans la recherche, avec des degrés d'efficacité et de sélectivité variables

Ces composés partagent l'objectif commun d'inhiber la voie de signalisation Wnt, mais diffèrent par leur structure chimique, leur puissance et leurs applications spécifiques.

Activité Biologique

GNF-6231 is a potent small molecule inhibitor targeting the Wnt signaling pathway, specifically functioning as a Porcupine inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and cardiac conditions. The biological activity of this compound is primarily centered around its ability to inhibit Wnt ligand secretion, which is crucial for the modulation of cellular processes such as proliferation, differentiation, and survival.

Wnt Signaling Pathway

The Wnt signaling pathway plays a significant role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers and fibrotic diseases. This compound exerts its effects by blocking the secretion of Wnt ligands, thereby preventing their interaction with Frizzled receptors and downstream signaling events.

Inhibition of Porcupine

Porcupine is a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands. By inhibiting Porcupine, this compound effectively reduces the levels of active Wnt proteins in the extracellular space, leading to decreased activation of the canonical Wnt signaling pathway.

Antitumor Efficacy

In preclinical studies, this compound has demonstrated robust antitumor activity. For instance, in a mouse model bearing MMTV-WNT1 xenografts, this compound treatment resulted in significant tumor regression with T/C values indicating a 74% to 84% reduction in tumor size at doses of 1 mg/kg and 3 mg/kg respectively (p < 0.0001) .

Cardiac Applications

Recent studies have explored the use of this compound in myocardial infarction (MI) models. In C57Bl/6 mice subjected to MI, administration of this compound led to:

- Improved cardiac function : Fractional shortening was significantly better (38.71% vs. 34.89% in vehicle-treated controls).

- Reduced fibrosis : The compound prevented progression and promoted reversal of established cardiac fibrosis.

- Enhanced cellular proliferation : Increased proliferation of interstitial cells and improved survival rates of cardiomyocytes were noted .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Tumor Models | Significant tumor regression (T/C -74% to -84%) |

| Myocardial Infarction | Improved fractional shortening; reduced fibrosis |

| Cellular Mechanisms | Increased cardiomyocyte survival; reduced myofibroblast proliferation |

Case Study 1: Antitumor Activity

In a controlled study involving MMTV-WNT1 xenograft models, this compound was administered at varying doses over several weeks. Results indicated a dose-dependent response with significant inhibition of Wnt target gene expression (Axin2) correlating with tumor size reduction.

Case Study 2: Cardiac Function Post-MI

A study involving post-myocardial infarction treatment with this compound showed that mice treated with the compound exhibited less cardiac remodeling and better overall heart function compared to controls. The mechanism was linked to enhanced cellular proliferation and reduced apoptosis among cardiomyocytes.

Propriétés

IUPAC Name |

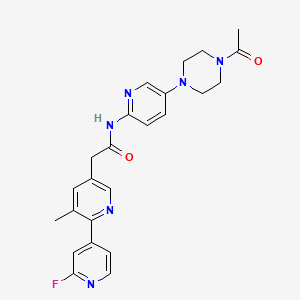

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNRMISICMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?

A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:

- Enhanced Cell Proliferation: this compound promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []

- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []

- Inhibition of Fibrosis: this compound reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []

Q2: What is the evidence for the in vivo efficacy of this compound in mitigating post-MI cardiac damage?

A2: Studies using a mouse model of MI have demonstrated that systemic administration of this compound after MI leads to:

- Improved Cardiac Function: this compound treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []

- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with this compound. []

- Reduced Adverse Remodeling: this compound treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.